Cas no 831-91-4 (Benzyl phenyl sulfide)

Benzyl phenyl sulfide structure
Benzyl phenyl sulfide structure
商品名:Benzyl phenyl sulfide
CAS番号:831-91-4
MF:C13H12S
メガワット:200.299382209778
MDL:MFCD00003066
CID:83120
PubChem ID:24891420

Benzyl phenyl sulfide 化学的及び物理的性質

名前と識別子

    • Benzyl(phenyl)sulfane
    • Benzyl phenyl sulphide
    • Benzyl phenyl sylphide
    • Benzyl phenyl sulfide
    • benzylsulfanylbenzene
    • 5-BroMobenzo[b]thiophene
    • Phenyl benzyl sulfide
    • (benzylsulfanyl)benzene
    • Sulfide, benzyl phenyl
    • Benzene, [(phenylmethyl)thio]-
    • benzylphenyl sulfide
    • (phenylmethylthio)benzene
    • 1,2-Diphenyl-1-thiaethane
    • LKMCJXXOBRCATQ-UHFFFAOYSA-N
    • Benzylphenylsulfide
    • Benzylthiobenzene
    • (Benzylthio)benzene
    • benzylphenylthioether
    • Benzyl-phenyl-sulfane
    • PubChem13528
    • (phenylmethylsulfanyl)benzene
    • Sul
    • [(Phenylmethyl)thio]benzene (ACI)
    • Sulfide, benzyl phenyl (6CI, 7CI, 8CI)
    • ((Benzyl)thio)benzene
    • [(Phenylthio)methyl]benzene
    • Benzyl phenyl thioether
    • NSC 56472
    • 831-91-4
    • EINECS 212-612-7
    • JJY63Q9D8T
    • LKMCJXXOBRCATQ-UHFFFAOYSA-
    • FT-0622780
    • UNII-JJY63Q9D8T
    • NSC56472
    • DTXSID50232172
    • D88607
    • InChI=1/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • AKOS005207312
    • SULPHIDE, BENZYL PHENYL
    • SCHEMBL332623
    • MFCD00003066
    • NS00042033
    • ((PHENYLMETHYL)THIO)BENZENE
    • ((PHENYLTHIO)METHYL)BENZENE
    • B0127
    • Benzene, ((phenylmethyl)thio)-
    • GS-3129
    • [(Phenylsulfanyl)methyl]benzene #
    • CHEMBL4787056
    • C13H12S
    • NSC-56472
    • A840523
    • DB-056692
    • STL289235
    • MDL: MFCD00003066
    • インチ: 1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • InChIKey: LKMCJXXOBRCATQ-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1909409

計算された属性

  • せいみつぶんしりょう: 200.06600
  • どういたいしつりょう: 200.065971
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 25.3
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1155 (rough estimate)
  • ゆうかいてん: 41.0 to 43.0 deg-C
  • ふってん: 197°C/27mmHg(lit.)
  • フラッシュポイント: 113 ºC
  • 屈折率: 1.6170 (estimate)
  • すいようせい: Insoluble in water.
  • PSA: 25.30000
  • LogP: 3.97890
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

Benzyl phenyl sulfide セキュリティ情報

Benzyl phenyl sulfide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzyl phenyl sulfide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0127-10G
Benzyl Phenyl Sulfide
831-91-4 >98.0%(GC)
10g
¥295.00 2024-04-15
Oakwood
003349-500g
Benzyl phenyl sulfide
831-91-4 99%
500g
$325.00 2024-07-19
Oakwood
003349-100g
Benzyl phenyl sulfide
831-91-4 99%
100g
$75.00 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B101826-25g
Benzyl phenyl sulfide
831-91-4 98%
25g
¥228.90 2023-09-04
Ambeed
A179804-25g
Benzyl(phenyl)sulfane
831-91-4 98%
25g
$29.0 2025-02-26
eNovation Chemicals LLC
D550742-50g
Benzyl(phenyl)sulfane
831-91-4 98%
50g
$200 2024-05-24
Fluorochem
003349-25g
Benzyl phenyl sulfide
831-91-4 99%
25g
£22.00 2022-03-01
Oakwood
003349-5g
Benzyl phenyl sulfide
831-91-4 99%
5g
$10.00 2024-07-19
Oakwood
003349-25g
Benzyl phenyl sulfide
831-91-4 99%
25g
$25.00 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8415660025
Benzyl phenyl sulfide
831-91-4 for synthesis
25G
537.81 2021-05-17

Benzyl phenyl sulfide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thiourea ,  Potassium carbonate Catalysts: Copper(II) acetylacetonate (Schiff base complex with support) Solvents: Water ;  1.25 h, 100 °C
リファレンス
Metal Acetylacetonates Covalently Anchored onto Amine Functionalized Silica/Starch Composite for the One-Pot Thioetherification and Synthesis of 2H-Indazoles
Sodhi, Ravinderpal Kour; et al, Catalysis Letters, 2014, 144(11), 1819-1831

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium ethylxanthate Catalysts: Cupric acetate ,  (±)-1,1′-Binaphthyl-2,2′-diamine Solvents: Dimethylformamide ;  24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium hydroxide ;  3 h, 105 °C; 105 °C → rt
1.3 1 h, rt
リファレンス
Cu-Catalyzed one-pot synthesis of unsymmetrical diaryl thioethers by coupling of aryl halides using a thiol precursor
Prasad, D. J. C.; et al, Organic Letters, 2011, 13(5), 1008-1011

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  15 min, rt
1.2 16 h, rt
リファレンス
Oxidation of Organosulfides to Organosulfones with Trifluoromethyl 3-Oxo-1λ3,2-benziodoxole-1(3H)-carboxylate as an Oxidant
Mangaonkar, Saeesh R.; et al, Synlett, 2018, 29(2), 199-202

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, rt → 60 °C
リファレンス
A Convenient, Mild, and Green Synthesis of NH-Sulfoximines in Flow Reactors
Degennaro, Leonardo ; et al, European Journal of Organic Chemistry, 2017, 2017(44), 6486-6490

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  5 min, rt
リファレンス
A very useful and mild method for the deoxygenation of sulfoxide to sulfide with silica bromide as heterogeneous promoter
Mohanazadeh, Farajollah; et al, Journal of Sulfur Chemistry, 2014, 35(1), 7-13

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Perchloric acid ;  10 min, rt
リファレンス
Silica supported perchloric acid (HClO4-SiO2): a green, reusable, and highly efficient heterogeneous catalyst for the synthesis of thioethers under solvent-free conditions at room temperature
Bandgar, Babasaheb P.; et al, Green Chemistry Letters and Reviews, 2010, 3(1), 49-54

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: 1H-Benzotriazole ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 min
1.2 Reagents: Potassium tert-butoxide ;  10 - 18 h, 100 °C
リファレンス
A general and efficient CuI/BtH catalyzed coupling of aryl halides with thiols
Verma, Akhilesh Kumar; et al, Tetrahedron Letters, 2007, 48(40), 7199-7202

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Sodium thiosulfate Catalysts: Cupric acetate Solvents: Water ,  Polyethylene glycol ;  24 h, 120 °C
リファレンス
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium thiosulfate pentahydrate Catalysts: 2,2′-Bipyridine ,  Copper sulfate pentahydrate Solvents: Methanol ,  Water ;  2 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: tert-Butyl nitrite ;  10 min, rt; 4.5 h, 80 °C
リファレンス
A Highly Efficient Cu-Catalyzed S-Transfer Reaction: From Amine to Sulfide
Li, Yiming; et al, Organic Letters, 2014, 16(10), 2692-2695

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Naphthalene Catalysts: (3-Aminopropyl)triethoxysilane (NaY zeolite derivative) ;  4 h, 110 °C
リファレンス
Preparation of unsymmetrical sulfides using modified zeolite catalysts
Esakkidurai, T.; et al, Indian Journal of Chemistry, 2003, (12), 3142-3144

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  3 h, 80 °C
リファレンス
Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides
Pan, Xiangcheng; et al, Organic Letters, 2014, 16(10), 2728-2731

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Manganese Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Nickel(II) perchlorate Solvents: Dimethylacetamide ;  9 h, 1 atm, rt
リファレンス
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers
Yang, Yu-Zhong; et al, Organic Letters, 2022, 24(28), 5115-5119

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 1,3,2,4-Diselenadiphosphetane, 2,4-diphenyl-, 2,4-diselenide Solvents: Toluene ;  20 h, reflux
リファレンス
The syntheses of sulfides by deoxygenation of sulfoxides using Woollins' reagent
Hua, Guoxiong; et al, Tetrahedron Letters, 2007, 48(21), 3677-3679

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium thioacetate Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  Water ;  100 °C
リファレンス
Potassium thioacetate
Qiao, Zongjun; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-8

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Manganese Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Nickel(II) perchlorate Solvents: Dimethylacetamide ;  12 h, 1 atm, rt
リファレンス
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers
Yang, Yu-Zhong; et al, Organic Letters, 2022, 24(28), 5115-5119

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
リファレンス
Reductive cleavage of the S-Si bond in (arylthio)trimethylsilanes: a novel method for the synthesis of unsymmetrical sulfides
Zhang, Songlin; et al, Journal of Chemical Research, 1998, (1), 48-49

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  2-(Diphenylphosphinyl)benzaldehyde oxime Solvents: Dimethylformamide ;  rt; 24 h, 90 °C
リファレンス
A mild and efficient copper-catalyzed coupling of aryl iodides and thiols using an oxime-phosphine oxide ligand
Zhu, Di; et al, Tetrahedron Letters, 2006, 47(32), 5781-5784

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Thiourea ,  Potassium hydroxide Catalysts: Triphenylphosphine ,  Potassium tetrachloropalladate Solvents: Water ,  Polyethylene glycol ;  6 h, 130 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
K2PdCl4/PPh3-catalyzed Carbon-sulfur Coupling Reaction: An Efficient and One-pot Method to Direct Synthesis of Organic Disulfides/Sulfides from Aryl Halides and Thiourea
Raeisi, Masoumeh; et al, Letters in Organic Chemistry, 2018, 15(11), 899-904

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Thiourea ,  Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Water ,  Polyethylene glycol ;  3 h, 130 °C
1.2 1.5 h, 130 °C
リファレンス
Metal-organic framework MOF-199-catalyzed direct and one-pot synthesis of thiols, sulfides and disulfides from aryl halides in wet polyethylene glycols (PEG 400)
Soleiman-Beigi, Mohammad; et al, Journal of Sulfur Chemistry, 2017, 38(5), 572-583

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, rt
1.2 12 h, rt
リファレンス
Camphor-Based Schiff Base Of 3-Endo-Aminoborneol (SBAB): Novel Ligand for Vanadium-Catalyzed Asymmetric Sulfoxidation and Subsequent Kinetic Resolution
Chuo, Ting Hung; et al, ChemistrySelect, 2016, 1(10), 2174-2180

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Acetone ,  Toluene ;  6 h, 110 °C
リファレンス
One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Coupling of Aryl Halides and Thioacetates
Park, Namjin; et al, Journal of Organic Chemistry, 2011, 76(11), 4371-4378

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 min, 25 °C
リファレンス
Flow alkylation of thiols, phenols, and amines using a heterogeneous base in a packed-bed reactor
Baker, Alastair; et al, Journal of Flow Chemistry, 2015, 5(2), 65-68

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Dabco ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  12 h, 120 °C
リファレンス
Exploration of the mechanism and scope of the CuI/DABCO catalysed C-S coupling reaction
Thomas, Anns Maria; et al, Polyhedron, 2020, 176,

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ,  Nitrogen ;  11 h, 80 °C
リファレンス
Efficient CuO-nanoparticle-catalyzed C-S cross-coupling of thiols with iodobenzene
Rout, Laxmidhar; et al, Angewandte Chemie, 2007, 46(29), 5583-5586

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
Simple synthesis of organic phenyl sulfides from exchange resin supported thiophenoxide anion
Kanade, A. S.; et al, Polym. Sci., 1991, 1, 429-32

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Nickel Solvents: Acetonitrile ;  0.37 h, rt
リファレンス
Ni-nanoparticles: A mild chemo-selective catalyst for synthesis of thioethers
Saxena, Amit; et al, Applied Catalysis, 2007, 317(2), 210-215

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Tin Catalysts: Nickel(II) perchlorate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  12 h, 60 °C
リファレンス
Nickel-catalyzed umpolung C-S radical reductive cross coupling of S-(trifluoromethyl)arylsulfonothioates with alkyl halides
Yang, Yu-Zhong; et al, Chinese Chemical Letters, 2023, 34(11),

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Dabco ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  12 h, 120 °C
リファレンス
A general and inexpensive protocol for the Cu-catalyzed C-S cross-coupling reaction between aryl halides and thiols
Thomas, Anns Maria; et al, Tetrahedron Letters, 2015, 56(47), 6560-6564

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ;  12 h, 1 atm, 100 °C
リファレンス
Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts
Mitsudome, Takato; et al, Angewandte Chemie, 2014, 53(32), 8348-8351

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Thiourea ,  Polyoxyethanyl α-tocopheryl sebacate Catalysts: Palladium diacetate ,  X-Phos Solvents: Water ;  4 h, rt
リファレンス
A Highly Efficient Palladium-Catalyzed One-Pot Synthesis of Unsymmetrical Aryl Alkyl Thioethers under Mild Conditions in Water
Wang, Liang; et al, Advanced Synthesis & Catalysis, 2012, 354(5), 839-845

ごうせいかいろ 31

はんのうじょうけん
1.1 Catalysts: Molybdenum disulfide ,  Cobalt sulfide (CoS2) ,  Cobalt sulfide (Co3S4) Solvents: Toluene ;  18 h, 3.5 bar, 180 °C
リファレンス
Nanolayered cobalt-molybdenum sulphides (Co-Mo-S) catalyse borrowing hydrogen C-S bond formation reactions of thiols or H2S with alcohols
Sorribes, Ivan; et al, Chemical Science, 2019, 10(10), 3130-3142

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  79 min, 100 - 110 °C
リファレンス
TBAHS catalyzed coupling reactions of aryl iodides and aryl bromides with thiols under solvent free conditions
Singh, Gajendera; et al, Heterocyclic Letters, 2013, 3(2), 183-190

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 min, 25 °C
リファレンス
Flow alkylation of thiols, phenols, and amines using a heterogeneous base in a packed-bed reactor
Baker, Alastair; et al, Journal of Flow Chemistry, 2015, 5(2), 65-68

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Alumina
リファレンス
Microwave assisted, highly efficient solid state N- and S-alkylation
Jaisinghani, Harsha G.; et al, Synthetic Communications, 1999, 29(21), 3693-3698

ごうせいかいろ 35

はんのうじょうけん
1.1 16 h, 100 °C; cooled
リファレンス
Synthesis of sulfides under solvent- and catalyst-free conditions
Movassagh, Barahman; et al, Monatshefte fuer Chemie, 2009, 140(4), 409-411

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Xylene ;  rt → 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Xylene ;  20 min, rt; rt → reflux; 24 h, reflux; reflux → rt
1.4 Reagents: m-Chloroperbenzoic acid
リファレンス
Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates
Mispelaere-Canivet, Clotilde; et al, Tetrahedron, 2005, 61(22), 5253-5259

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Thiourea ,  Potassium acetate Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
リファレンス
Nano cobalt ferrite catalyzed coupling reaction of nitroarene and alkyl halide: an odorless and ligand-free rout to unsymmetrical thioether synthesis
Moghaddam, Firouz Matloubi; et al, Catalysis Communications, 2017, 94, 33-37

ごうせいかいろ 38

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol
リファレンス
Oxidation of chalcogenides by oxygen: Application of catalytic asymmetric dihydroxylation of olefins
Lonez, Frederic, 2004, , ,

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Sodium thiosulfate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Water ;  2 h, rt → 80 °C; 80 °C → rt
1.2 15 min, rt
1.3 Reagents: Boron trifluoride etherate ;  12 h, rt
リファレンス
Sulfide synthesis through copper-catalyzed C-S bond formation under biomolecule-compatible conditions
Zhang, Yonghong; et al, Chemical Communications (Cambridge, 2015, 51(5), 941-944

ごうせいかいろ 40

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Chloroform ;  2 - 24 h, 80 °C
リファレンス
ROMP-Derived Oligomeric Phosphates for Application in Facile Benzylation
Long, Toby R.; et al, Organic Letters, 2010, 12(13), 2904-2907

Benzyl phenyl sulfide Raw materials

Benzyl phenyl sulfide Preparation Products

Benzyl phenyl sulfide 関連文献

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